molecular formula C14H22ClNO3 B14734796 N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine CAS No. 7061-70-3

N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine

Cat. No.: B14734796
CAS No.: 7061-70-3
M. Wt: 287.78 g/mol
InChI Key: DTKJFFGPTKBUSD-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine is an organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, two methoxy groups, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often require a base catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)methylamine
  • N-(2-methoxyethyl)ethylamine
  • N-(2-(2-chlorophenoxy)ethyl)acetamide

Uniqueness

N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

7061-70-3

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C14H22ClNO3/c1-17-10-7-16(8-11-18-2)9-12-19-14-6-4-3-5-13(14)15/h3-6H,7-12H2,1-2H3

InChI Key

DTKJFFGPTKBUSD-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)CCOC1=CC=CC=C1Cl

Origin of Product

United States

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